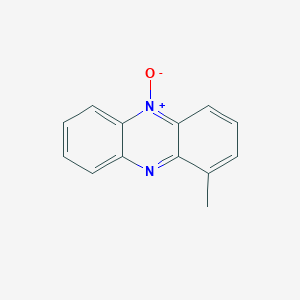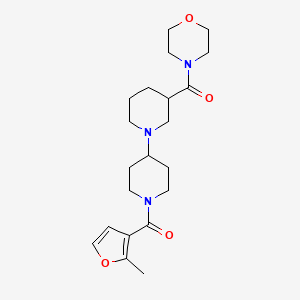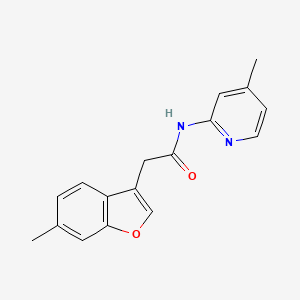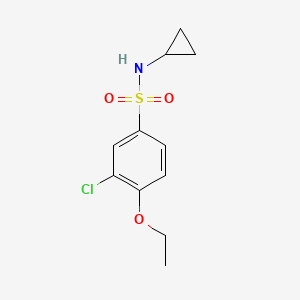
1-methylphenazine 5-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methylphenazine 5-oxide (MPO) is a heterocyclic compound that has been extensively studied in the field of biochemistry and pharmacology. It is a redox-active molecule that can undergo reversible oxidation and reduction reactions. MPO has been found to play a crucial role in various biological processes, such as electron transfer, enzyme catalysis, and signal transduction.
Mecanismo De Acción
The mechanism of action of 1-methylphenazine 5-oxide involves its ability to undergo reversible oxidation and reduction reactions. 1-methylphenazine 5-oxide can act as an electron donor or acceptor in redox reactions, which makes it an important molecule in biological processes such as respiration and photosynthesis.
Biochemical and Physiological Effects:
1-methylphenazine 5-oxide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. It has also been found to induce apoptosis in cancer cells. Additionally, 1-methylphenazine 5-oxide has been shown to modulate the immune system by regulating the production of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-methylphenazine 5-oxide in lab experiments is its redox activity, which makes it a versatile molecule for studying various biological processes. However, one of the limitations of using 1-methylphenazine 5-oxide is its potential toxicity, which can affect the accuracy of experimental results.
Direcciones Futuras
There are several future directions for research on 1-methylphenazine 5-oxide. One potential area of research is the development of 1-methylphenazine 5-oxide-based biosensors for detecting environmental pollutants and toxins. Another area of research is the use of 1-methylphenazine 5-oxide in the development of novel antimicrobial and anticancer drugs. Additionally, further studies are needed to investigate the potential side effects and toxicity of 1-methylphenazine 5-oxide in vivo.
Conclusion:
In conclusion, 1-methylphenazine 5-oxide is a redox-active molecule that has been extensively studied for its potential applications in various fields of science. Its ability to undergo reversible oxidation and reduction reactions makes it a versatile molecule for studying various biological processes. However, further research is needed to fully understand the potential applications and limitations of 1-methylphenazine 5-oxide in different areas of science.
Métodos De Síntesis
The synthesis of 1-methylphenazine 5-oxide can be achieved through several methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the reaction of 1-methylphenazine with an oxidizing agent such as hydrogen peroxide or potassium permanganate. Microbial fermentation, on the other hand, involves the use of microorganisms such as Streptomyces griseus to produce 1-methylphenazine 5-oxide.
Aplicaciones Científicas De Investigación
1-methylphenazine 5-oxide has been extensively studied for its potential applications in various fields of science. In biochemistry, 1-methylphenazine 5-oxide has been used as a redox probe to study the electron transport chain in mitochondria. In pharmacology, 1-methylphenazine 5-oxide has been found to exhibit antimicrobial and anticancer properties. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment.
Propiedades
IUPAC Name |
1-methyl-5-oxidophenazin-5-ium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c1-9-5-4-8-12-13(9)14-10-6-2-3-7-11(10)15(12)16/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSUFVWLIXTKHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=[N+](C3=CC=CC=C3N=C12)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylphenazine 5-oxide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-benzyl-1-piperazinyl)-6-ethyl-2-methylthieno[2,3-d]pyrimidine hydrochloride](/img/structure/B5302915.png)
![N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]methionine](/img/structure/B5302925.png)

![4-(4-bromobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5302956.png)
![N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B5302958.png)


![2-(2-methoxy-4-{[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]methyl}phenoxy)acetamide](/img/structure/B5302974.png)
![5-{[3-(dimethylamino)propyl]amino}-2-[2-(4-ethoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5302983.png)

![1-{1-[(3-methylpyridin-2-yl)methyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5302997.png)
![[1-[6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-yl]-3-(2-phenoxyethyl)piperidin-3-yl]methanol](/img/structure/B5302999.png)

![1-(3-chlorophenyl)-5-[(4-fluorobenzyl)thio]-1H-tetrazole](/img/structure/B5303018.png)